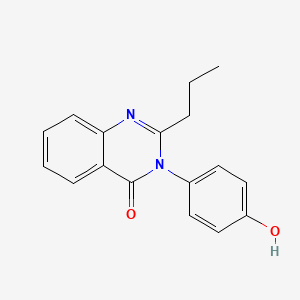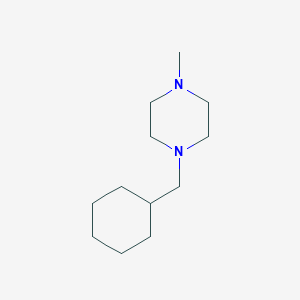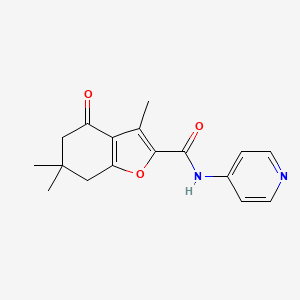![molecular formula C14H14N4S B5884402 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IPP) is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor involves binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for progression through the cell cycle. Inhibition of CDK2 by 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-inflammatory agent involves inhibition of the NF-κB signaling pathway. 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent production of pro-inflammatory cytokines and chemokines (Liu et al., 2017).
Biochemical and Physiological Effects:
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have various biochemical and physiological effects. In addition to its CDK2 inhibition and anti-inflammatory properties, 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties (Li et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor is its selectivity. It has been shown to selectively inhibit CDK2 over other CDKs, which may reduce the potential for off-target effects. However, one limitation of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is its relatively low solubility in water, which may limit its use in certain experimental settings (Zhang et al., 2016).
List of
Orientations Futures
1. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment
2. Development of more efficient and cost-effective synthesis methods for 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
3. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-inflammatory agent for the treatment of inflammatory diseases
4. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as an anti-angiogenic agent for the treatment of cancer
5. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor for the treatment of other diseases, such as Alzheimer's disease
6. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a lead compound for the development of new CDK2 inhibitors with improved selectivity and potency
7. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a lead compound for the development of new anti-inflammatory agents with improved efficacy and safety
8. Investigation of the pharmacokinetics and pharmacodynamics of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in animal models and humans
9. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a tool compound for the study of CDK2 and its role in cancer and other diseases
10. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a tool compound for the study of the NF-κB signaling pathway and its role in inflammation and other diseases.
Conclusion:
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has potential applications in scientific research. Its CDK2 inhibition and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents for cancer and inflammatory diseases. Further investigation of its biochemical and physiological effects and its potential as a lead compound for drug development is warranted.
Méthodes De Synthèse
The synthesis of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate to form 2-ethyl-3-(2-chloro-5-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is then reacted with isopropyl mercaptan to form 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The yield of the final product is around 60-70% (Zhang et al., 2016).
Applications De Recherche Scientifique
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of CDK2 has been shown to induce cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has also been shown to have potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and has been shown to reduce inflammation in animal models (Liu et al., 2017).
Propriétés
IUPAC Name |
1-phenyl-4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10(2)19-14-12-8-17-18(13(12)15-9-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQWKDZWDEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Isopropylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)